Hexyltriphenylphosphonium bromide
Description
Hexyltriphenylphosphonium bromide (CAS: 4762-26-9; molecular formula: C₂₄H₂₆BrP; molecular weight: 425.35 g/mol) is a quaternary phosphonium salt characterized by a hexyl chain attached to a triphenylphosphonium cation paired with a bromide anion. It is a white crystalline powder widely used in organic synthesis, particularly in Wittig reactions to generate alkenes , and in materials science for modifying clays to enhance flame retardancy in polymer composites . Its synthesis involves alkylation of triphenylphosphine with hexyl bromide, as demonstrated in the preparation of tetrabromidocuprate(II) complexes .
Properties
Molecular Formula |
C24H28P+ |
|---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
hexyl(triphenyl)phosphanium |
InChI |
InChI=1S/C24H28P/c1-2-3-4-14-21-25(22-15-8-5-9-16-22,23-17-10-6-11-18-23)24-19-12-7-13-20-24/h5-13,15-20H,2-4,14,21H2,1H3/q+1 |
InChI Key |
CBPVAIUOSQZRCK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Hexyltriphenylphosphonium bromide bromide can be synthesized through the reaction of triphenylphosphine with 1-bromohexane . The reaction typically occurs in an inert atmosphere at room temperature. The general reaction is as follows:
P(C6H5)3+C6H13Br→P(C6H5)3C6H13Br
Chemical Reactions Analysis
Hexyltriphenylphosphonium bromide bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The phosphonium cation can undergo redox reactions, although these are less common.
Catalytic Reactions: It is used as a catalyst in organic synthesis, particularly in the Wittig reaction for the synthesis of alkenes
Scientific Research Applications
Hexyltriphenylphosphonium bromide bromide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including the synthesis of phenolic compounds and the Wittig reaction
Biology: It is employed in the study of mitochondrial function due to its ability to target mitochondria.
Industry: It is used in the synthesis of dyes and other organic intermediates.
Mechanism of Action
The mechanism of action of Hexyltriphenylphosphonium bromide bromide primarily involves its ability to target mitochondria. The triphenylphosphonium cation is lipophilic and can easily cross cell membranes, accumulating in the mitochondria. This property makes it useful for delivering drugs or other molecules to the mitochondria. Additionally, it can disrupt mitochondrial function by damaging the mitochondrial membrane and inhibiting respiration .
Comparison with Similar Compounds
Comparison with Similar Phosphonium Bromides
Structural and Functional Variations
Phosphonium bromides differ primarily in their organic substituents, which influence their physical properties, reactivity, and applications. Below is a comparative analysis:
Table 1: Key Properties of Selected Phosphonium Bromides
Key Observations:
- Substituent Effects: Hexyl vs. Vinyl Group: The vinyl substituent in vinyltriphenylphosphonium bromide enhances reactivity in Wittig reactions, favoring the formation of electron-rich alkenes . Electron-Withdrawing Groups: The p-nitrobenzyl group in (p-nitrobenzyl)triphenylphosphonium bromide stabilizes ylides, making it suitable for synthesizing electron-deficient alkenes .
Application-Specific Comparisons
Flame Retardancy in Polymer Composites
This compound is intercalated into montmorillonite (MMT) clay to improve flame retardancy. A 5 wt% loading of hexyl-modified MMT in epoxy resin increased the limiting oxygen index (LOI) from 23% to 34%, demonstrating superior performance compared to unmodified clays .
Table 2: Flame Retardant Efficiency in Epoxy Resins
| Modifier | LOI Improvement | pHRR Reduction (kW/m²) | UL 94 Rating |
|---|---|---|---|
| Hexyltriphenylphosphonium-MMT | 23% → 34% | Not reported | V-0 |
| APP-MMT (Ammonium polyphosphate) | 23% → 30% | 862 → 393 | V-0 |
Synergy : this compound shows synergistic effects with aluminum trihydroxide (ATH), enhancing char formation and reducing heat release rates .
Wittig Reaction Performance
In the synthesis of (13S)-methyl arachidonate, this compound produced Z-olefins with high stereoselectivity (J = 10.8 Hz) and yields up to 65% . Comparatively, vinyltriphenylphosphonium bromide offers faster ylide formation but lower selectivity for Z-isomers .
Q & A
Q. What are the standard synthetic routes for preparing hexyltriphenylphosphonium bromide, and how can purity be ensured?
this compound is typically synthesized via nucleophilic substitution between triphenylphosphine and 1-bromohexane in anhydrous conditions. A common method involves refluxing equimolar amounts of triphenylphosphine and 1-bromohexane in a polar aprotic solvent (e.g., acetonitrile) under inert gas for 8–10 days . Post-synthesis, purification is achieved by recrystallization from hot ethanol or acetone. Purity (>95%) is confirmed via melting point analysis (204–210°C) , ¹H/³¹P NMR (characteristic peaks for the hexyl chain and phosphonium center), and infrared spectroscopy (C-Br stretch at ~550 cm⁻¹) .
Q. How is this compound utilized in Wittig reactions, and what are the critical reaction parameters?
The compound serves as a precursor to generate ylides for Wittig olefination. To form the ylide, this compound is treated with a strong base (e.g., KHMDS or NaHMDS) at low temperatures (−78°C to −98°C) in dry THF . Key parameters include:
- Base selection : Bulky bases (e.g., KHMDS) minimize side reactions.
- Temperature control : Sub-zero temperatures stabilize the ylide and enhance stereoselectivity.
- Solvent dryness : Moisture degrades the ylide, necessitating rigorously anhydrous conditions .
Reaction with aldehydes yields α,β-unsaturated esters or alkenes, with Z-selectivity observed in certain cases (J values ~10.8 Hz for coupled protons) .
Q. What analytical techniques are essential for characterizing this compound and its derivatives?
- NMR spectroscopy : ¹H NMR identifies alkyl chain protons (δ 0.8–1.6 ppm) and aromatic protons (δ 7.4–7.8 ppm). ³¹P NMR shows a distinct peak near δ 25 ppm for the phosphonium center .
- Mass spectrometry : ESI-MS confirms the molecular ion ([M-Br]⁺ at m/z 367.2) .
- Elemental analysis : Validates C, H, and Br content (±0.3% theoretical values).
- Thermogravimetric analysis (TGA) : Assesses thermal stability (decomposition >210°C) .
Advanced Research Questions
Q. How can stereochemical outcomes (E/Z selectivity) in Wittig reactions using this compound be controlled or predicted?
Z-selectivity arises from steric interactions during ylide-aldehyde coupling. For example, using KHMDS at −98°C with bulky aldehydes favors the Z isomer due to transition-state stabilization . Computational modeling (DFT) of ylide conformation and substituent effects can predict selectivity. Experimental validation via NOESY (for spatial proton proximity) and coupling constants (J >10 Hz for Z isomers) is critical .
Q. What are the common byproducts or side reactions observed during ylide generation, and how can they be mitigated?
- Phosphine oxide formation : Occurs via hydrolysis of unreacted phosphonium salt. Mitigation: Strict anhydrous conditions and inert atmosphere .
- Aldol condensation : Competing base-catalyzed aldol reactions with aldehydes. Mitigation: Use non-nucleophilic bases (e.g., KHMDS) and low temperatures .
- Incomplete ylide formation : Detected via ³¹P NMR (residual phosphonium salt). Solution: Optimize base stoichiometry and reaction time .
Q. How does this compound compare to other phosphonium salts (e.g., methyltriphenylphosphonium bromide) in terms of reactivity and application scope?
- Alkyl chain length : The hexyl group enhances solubility in nonpolar solvents, enabling reactions in biphasic systems. Shorter chains (e.g., methyl) favor faster ylide formation but lower thermal stability .
- Steric effects : Bulky alkyl groups reduce ylide reactivity, requiring stronger bases or elevated temperatures.
- Application scope : Hexyl derivatives are preferred for synthesizing long-chain alkenes (e.g., fatty acid analogs), while methyl derivatives are used for small-molecule olefins .
Q. What strategies are recommended for scaling up Wittig reactions using this compound while maintaining yield and selectivity?
- Continuous flow systems : Improve heat transfer and mixing efficiency, critical for exothermic ylide formation .
- In-line analytics : Use FTIR or Raman spectroscopy to monitor ylide generation in real time.
- Solvent recovery : Implement distillation or membrane filtration to recycle acetonitrile or THF, reducing costs .
Q. How can mechanistic studies (e.g., kinetic isotope effects, trapping experiments) elucidate the reaction pathway of this compound-derived ylides?
- Kinetic isotope effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., ylide formation vs. alkene formation) .
- Trapping experiments : Introduce radical scavengers (e.g., TEMPO) or electrophilic traps to intercept intermediates.
- Computational studies : MD simulations of ylide-aldehyde interactions reveal transition-state geometries and energy barriers .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
